2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential applications in treating autoimmune diseases.
作用機序
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid selectively inhibits JAK3 and to a lesser extent, JAK1, which are involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking the activity of JAK3, this compound prevents the activation of T cells and B cells, which are responsible for the immune response and inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ), which are involved in the immune response and inflammation. It also reduces the activation of T cells and B cells, which are responsible for the autoimmune response. This compound has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease in clinical trials.
実験室実験の利点と制限
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3 inhibition. It is also stable and can be easily synthesized in large quantities. However, this compound has limitations in terms of its potential side effects, such as increased risk of infections, anemia, and liver damage. It also has limited efficacy in some autoimmune diseases and may not be suitable for all patients.
将来の方向性
There are several future directions for 2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid research, including its potential applications in treating other autoimmune diseases, such as lupus, type 1 diabetes, and celiac disease. There is also ongoing research on the combination of this compound with other immunosuppressive drugs for improved efficacy and reduced side effects. Furthermore, there is research on the development of new JAK inhibitors with improved selectivity and specificity for JAK3 inhibition.
合成法
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is synthesized by reacting 6-cyclopropylpyrimidin-4-amine with 2-azaspiro[4.5]decane-1,3-dione in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product in high yield and purity.
科学的研究の応用
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid has been extensively studied for its potential applications in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathway of cytokines, which are responsible for the inflammation and immune response in the body.
特性
IUPAC Name |
2-(6-cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16(22)13-9-20(10-17(13)6-2-1-3-7-17)15-8-14(12-4-5-12)18-11-19-15/h8,11-13H,1-7,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPXWFLJGKJHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。